4-Ethyl-3'-fluoro-2-hydroxybenzophenone
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Overview
Description
4-Ethyl-3’-fluoro-2-hydroxybenzophenone is an organic compound belonging to the class of benzophenones. Benzophenones are widely used in various industries due to their ability to absorb ultraviolet light, making them valuable in products like sunscreens, plastics, and coatings. The presence of an ethyl group, a fluoro group, and a hydroxy group in the benzophenone structure imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3’-fluoro-2-hydroxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-ethylphenol with 3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of 4-Ethyl-3’-fluoro-2-hydroxybenzophenone can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3’-fluoro-2-hydroxybenzophenone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the benzophenone structure can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 4-Ethyl-3’-fluorobenzophenone.
Reduction: Formation of 4-Ethyl-3’-fluoro-2-hydroxybenzyl alcohol.
Substitution: Formation of 4-Ethyl-3’-substituted-2-hydroxybenzophenone derivatives.
Scientific Research Applications
4-Ethyl-3’-fluoro-2-hydroxybenzophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of UV-absorbing materials, such as sunscreens and protective coatings for plastics and other materials.
Mechanism of Action
The mechanism of action of 4-Ethyl-3’-fluoro-2-hydroxybenzophenone involves its ability to absorb ultraviolet light, which prevents the degradation of materials exposed to sunlight. In biological systems, the compound may interact with cellular targets, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate enzyme activity and influence cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzophenone: Lacks the ethyl and fluoro groups, making it less hydrophobic and less reactive.
4-Ethylbenzophenone: Lacks the hydroxy and fluoro groups, resulting in different chemical reactivity and biological activity.
3’-Fluoro-2-hydroxybenzophenone: Lacks the ethyl group, affecting its solubility and interaction with biological targets.
Uniqueness
4-Ethyl-3’-fluoro-2-hydroxybenzophenone is unique due to the presence of all three functional groups (ethyl, fluoro, and hydroxy) in its structure. This combination imparts distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable for various applications in research and industry.
Properties
CAS No. |
61466-88-4 |
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Molecular Formula |
C15H13FO2 |
Molecular Weight |
244.26 g/mol |
IUPAC Name |
(4-ethyl-2-hydroxyphenyl)-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C15H13FO2/c1-2-10-6-7-13(14(17)8-10)15(18)11-4-3-5-12(16)9-11/h3-9,17H,2H2,1H3 |
InChI Key |
BHNLPBBNKQGNGV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)C(=O)C2=CC(=CC=C2)F)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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